molecular formula C12H9NO5 B12540636 5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid

5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid

Cat. No.: B12540636
M. Wt: 247.20 g/mol
InChI Key: IZSHXZHCUBLJBC-UHFFFAOYSA-N
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Description

5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid is a sophisticated bifunctional organic compound designed for advanced research applications. Its molecular structure incorporates both a furan-2-carboxylic acid moiety and a picolinate ester group, linked through a pyridine ring to create an extended, conjugated system. This architecture makes it a valuable scaffold in multiple scientific disciplines. In medicinal chemistry , this compound is of significant interest for inhibitor discovery, particularly against enzymes with conserved carboxylate-binding pockets. The carboxylic acid group can serve as a key recognition element that mimics the natural substrates of many enzymes, such as β-lactamases, potentially enabling the development of novel pharmacophores outside traditional classes . The molecule's bifunctional nature allows for targeted library synthesis; the carboxylic acid can form amide bonds, while the methoxycarbonyl group can be hydrolyzed to a further carboxylic acid or serve as a synthetic handle for additional diversification . This is crucial for constructing structure-activity relationships (SAR) in drug discovery programs. In materials science , the compound's rigid, conjugated structure is a promising building block for developing organic nonlinear optical (NLO) materials. Furan and pyridine-based molecules are known for their extended π-conjugation and optimal HOMO-LUMO energy gaps, which are key parameters for materials used in optical data storage, telecommunications, and optical signal processing . Researchers can utilize this chemical as a precursor for synthesizing complex esters or for creating larger conjugated systems via metal-catalyzed cross-coupling reactions, leveraging the reactivity of the furan ring . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may be irritating to the eyes, skin, and respiratory system.

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-(2-methoxycarbonylpyridin-4-yl)furan-2-carboxylic acid

InChI

InChI=1S/C12H9NO5/c1-17-12(16)8-6-7(4-5-13-8)9-2-3-10(18-9)11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

IZSHXZHCUBLJBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

Suzuki-Miyaura Cross-Coupling as the Central Reaction

The synthesis of 5-(2-(methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid relies on the Suzuki-Miyaura coupling between 2-(methoxycarbonyl)pyridine-4-boronic acid and 5-bromo-furan-2-carboxylic acid methyl ester (Fig. 1). This method is preferred due to its high efficiency and functional group tolerance.

Key Components:
  • Pyridinyl Boronic Acid :

    • Synthesized via borylation of 4-bromo-2-(methoxycarbonyl)pyridine using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
    • Ligands such as XantPhos enhance regioselectivity and reaction rates.
  • Brominated Furan Substrate :

    • Prepared by esterification of 5-bromo-furan-2-carboxylic acid with methanol under acidic conditions (e.g., H₂SO₄ or H₃PO₄).

Detailed Reaction Conditions

Synthesis of 2-(Methoxycarbonyl)pyridine-4-boronic Acid

Parameter Optimal Values Source
Catalyst Pd(dba)₂ (2.5 mol%)
Ligand XantPhos (5 mol%)
Base Cs₂CO₃ (1–3 equiv)
Solvent System CPME/H₂O (4:1) or dioxane/H₂O (5:1)
Temperature 100–115°C
Reaction Time 0.75–16 hours

Procedure :

  • Borylation : 4-Bromo-2-(methoxycarbonyl)pyridine reacts with B₂Pin₂ in the presence of Pd(dba)₂ and XantPhos.
  • Workup : Purification via column chromatography yields the boronic acid.

Suzuki-Miyaura Coupling with 5-Bromo-furan-2-carboxylic Acid Methyl Ester

Parameter Optimal Values Source
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃ (3 equiv)
Solvent Dioxane/H₂O (5:1)
Temperature 90°C
Isolated Yield 47–99% (dependent on substrate)

Procedure :

  • Coupling : The boronic acid reacts with the brominated furan ester under inert atmosphere.
  • Hydrolysis : Post-coupling, the methyl ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.

Critical Factors Influencing Reaction Efficiency

Catalyst and Ligand Selection

  • XantPhos : Enhances reductive elimination in Pd-mediated couplings, achieving >90% conversion in 1 hour.
  • Base Choice : Cs₂CO₃ provides superior solubility in polar aprotic solvents compared to K₂CO₃.

Solvent Optimization

Solvent System Advantage Limitation
CPME/H₂O High reaction rate, minimal impurities Limited scalability
Dioxane/H₂O Stable for extended reaction times Lower solubility for boronic acids

Alternative Synthetic Routes

Direct Borylation via C–H Functionalization

Iridium or rhodium catalysts enable direct borylation of pyridine, bypassing halogenation. However, this method remains less explored for electron-deficient pyridines.

Decarboxylative Coupling

For substrates with acidic protons (e.g., furan-2-carboxylic acid), decarboxylative coupling under Pd catalysis may offer an alternative pathway, though yields are typically lower.

Troubleshooting Common Challenges

Challenge Solution Source
Low Yield Optimize ligand-to-Pd ratio (1:2 for XantPhos)
Boc Deprotection Use CPME solvent to minimize side reactions
Impurity Profile Purify via flash chromatography (EtOAc/Hexane gradients)

Summary of Key Findings

  • Catalyst Performance : Pd(dba)₂/XantPhos systems achieve near-quantitative conversion in 45 minutes.
  • Substrate Scope : Electron-withdrawing groups on the pyridine or furan enhance reaction rates.
  • Economic Factors : Lower catalyst loadings (2.5% Pd) are feasible without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-(Methoxycarbonyl)pyridin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

5-(4-Carboxypyridin-2-yl)furan-2-carboxylic Acid
  • Molecular Formula: C₁₀H₇NO₅
  • Key Differences : Replaces the methoxycarbonyl group with a carboxylic acid (-COOH) on the pyridine ring.
  • Impact :
    • Increased acidity (predicted pKa = 1.70 vs. ~3–4 for the methoxycarbonyl analog) .
    • Higher polarity and water solubility due to the additional -COOH group.
    • Applications in metal-organic frameworks (MOFs) or as a chelating agent.
5-(2-Methoxypyrimidin-5-yl)furan-2-carboxylic Acid (BF-5364)
  • Molecular Formula : C₁₀H₈N₂O₄
  • Key Differences : Substitutes pyridine with pyrimidine and adds a methoxy (-OCH₃) group.
  • Commercial availability at $320/g, indicating high synthesis complexity .
5-[4-(Methoxycarbonyl)phenoxymethyl]furan-2-carboxylic Acid
  • Molecular Formula : C₁₄H₁₂O₆ (inferred)
  • Key Differences: Incorporates a phenoxymethyl linker between the furan and methoxycarbonyl group.
  • Impact :
    • Increased lipophilicity (logP ~1.5–2.0), favoring membrane permeability .

Core Structure Variations

3-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic Acid
  • Molecular Formula: C₁₄H₁₁NO₄
  • Key Differences : Replaces the furan ring with a benzene ring.
  • Impact: Reduced ring strain and altered electronic properties (benzene is less electron-rich than furan). Potential use in polymer chemistry due to planar structure .
2-[(Furan-2-ylmethylamino)methyl]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₂H₁₂N₂O₃
  • Key Differences: Introduces an aminomethyl linker between the furan and pyridine.
  • Impact :
    • Basic nitrogen enables protonation at physiological pH, enhancing bioavailability .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Predicted pKa Key Functional Groups
Target Compound C₁₂H₉NO₅ 263.21 ~3–4 -COOH, -COOCH₃
5-(4-Carboxypyridin-2-yl)furan-2-carboxylic Acid C₁₀H₇NO₅ 221.17 1.70 -COOH (×2)
BF-5364 C₁₀H₈N₂O₄ 220.18 ~2.5 -COOH, -OCH₃, pyrimidine
3-(2-(Methoxycarbonyl)pyridin-4-yl)benzoic Acid C₁₄H₁₁NO₄ 257.24 ~4.2 -COOH, -COOCH₃, benzene

Research Implications

  • Medicinal Chemistry : The methoxycarbonyl group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives.
  • Materials Science : The planar furan-pyridine system could act as a ligand in coordination polymers.

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